Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate is a complex organic compound that features a combination of functional groups, including a fluorophenyl sulfonyl group, a butanamido group, and a nitrothiophene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-fluoroaniline with a sulfonyl chloride reagent under basic conditions to form the 4-fluorophenyl sulfonyl intermediate.
Coupling with Butanoic Acid Derivative: The intermediate is then coupled with a butanoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the butanamido intermediate.
Introduction of the Nitrothiophene Carboxylate Group: The final step involves the nitration of thiophene followed by esterification with ethanol to introduce the nitrothiophene carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Reduction of Nitro Group: The major product would be the corresponding amine derivative.
Substitution of Fluorine: The major product would depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique functional groups make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate
- Ethyl 2-(4-((4-bromophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate
- Ethyl 2-(4-((4-methylphenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate
Uniqueness
Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
ethyl 2-[4-(4-fluorophenyl)sulfonylbutanoylamino]-5-nitrothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O7S2/c1-2-27-17(22)13-10-15(20(23)24)28-16(13)19-14(21)4-3-9-29(25,26)12-7-5-11(18)6-8-12/h5-8,10H,2-4,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYLGHGLCFBIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.